molecular formula C15H7Cl2N3OS2 B2543442 2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide CAS No. 393838-44-3

2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide

Cat. No.: B2543442
CAS No.: 393838-44-3
M. Wt: 380.26
InChI Key: GSEPFHRWJPWMRC-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with two chlorine atoms at positions 2 and 5, and a carboxamide group at position 3 linked to a 4-(4-cyanophenyl)-1,3-thiazole moiety. This structural framework confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2N3OS2/c16-12-5-10(13(17)23-12)14(21)20-15-19-11(7-22-15)9-3-1-8(6-18)2-4-9/h1-5,7H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEPFHRWJPWMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a nitrile and a thiocarbonyl compound. The thiophene ring is then chlorinated at the 2 and 5 positions. The final step involves coupling the thiazole and thiophene rings through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: Halogen atoms in the thiophene ring can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Fluorophenyl Derivative (): The compound 2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide replaces the cyanophenyl group with a fluorophenyl substituent. Fluorine’s electronegativity increases polarity but offers weaker electron-withdrawal compared to the cyano group.
  • Biphenyl Derivative () :
    The biphenyl-substituted analog, 2,5-dichloro-N-[4-(4-phenylphenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-3-carboxamide, introduces bulkier aromatic groups and a propyl chain. The biphenyl moiety increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. The propyl chain may further modulate steric interactions in protein binding pockets .

Table 1: Key Properties of Thiazole-Based Analogs

Compound Substituent Molecular Weight (g/mol) m.p. (°C) Key Functional Groups
Target Compound 4-Cyanophenyl ~408.3 (estimated) N/A Carboxamide, Thiazole
Fluorophenyl Analog () 4-Fluorophenyl ~397.2 N/A Carboxamide, Thiazole
Biphenyl Analog () 4-Biphenyl, Propyl ~494.4 N/A Carboxamide, Thiazole
Hydrazide Derivative 9f () Chlorophenyl, Hydrazide ~434.9 168–170 Hydrazide, Thiazole

Comparison with Thiadiazole Derivatives ()

1,3,4-Thiadiazole derivatives, such as N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides, share functional similarities (e.g., carboxamide groups) but differ in their heterocyclic core. Thiadiazoles are known for antimicrobial and antitumor activities, attributed to their ability to disrupt nucleic acid synthesis. The trichloroethyl group in these compounds introduces strong electron-withdrawing effects, comparable to the cyanophenyl group in the target compound. However, the thiadiazole ring may confer distinct hydrogen-bonding capabilities due to additional nitrogen atoms .

Functional Group Variations in Ureido Derivatives ()

Complex ureido-thiazolylmethyl compounds, such as those with hydroperoxypropane or methylureido groups, highlight the impact of functional diversity. For example, the hydroperoxy group in compound y introduces oxidative reactivity, while methylureido groups (compound z) enhance steric bulk.

Dichlorophenyl-Containing Pesticides ()

These compounds leverage chlorine’s lipophilicity and stability for prolonged environmental persistence. The target compound’s dichlorothiophene core may similarly enhance stability but could limit biodegradability compared to triazole derivatives .

Biological Activity

2,5-Dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide is a synthetic organic compound with notable biological activity. Its unique structure, which includes a thiazole ring and a cyanophenyl group, positions it as a potential candidate for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

  • IUPAC Name : 2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide
  • Molecular Formula : C14H8Cl2N2OS
  • Molecular Weight : 319.19 g/mol

The biological activity of 2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide primarily involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors critical in various biological pathways. For instance, its potential to inhibit certain cancer cell lines suggests that it may interfere with DNA replication and repair mechanisms .

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. In particular:

  • Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values suggesting effective inhibition of cell proliferation .
CompoundCell LineIC50 (µg/mL)
2,5-Dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamideA431 (human epidermoid carcinoma)< 10
2,5-Dichloro-N-(4-cyanophenyl)benzamideJurkat (T-cell leukemia)< 12

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies suggest that it possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

Study 1: Anticancer Efficacy

In a controlled study investigating the anticancer efficacy of thiazole derivatives, 2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide was tested against several cancer cell lines. The results indicated that it effectively inhibited cell growth in a dose-dependent manner. Molecular docking studies revealed that the compound binds to key proteins involved in cell cycle regulation.

Study 2: Inhibition of Acetylcholinesterase

Another study explored the compound's potential as an acetylcholinesterase inhibitor, relevant for neurodegenerative diseases like Alzheimer's. The compound demonstrated significant inhibitory activity with an IC50 value of 5 µM, suggesting its potential as a therapeutic agent for cognitive enhancement .

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